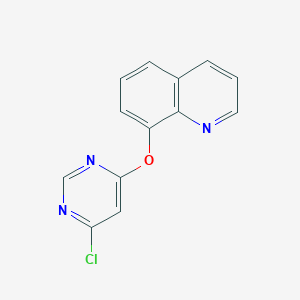
8-(6-Chloropyrimidin-4-yl)oxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(6-Chloropyrimidin-4-yl)oxyquinoline is a heterocyclic compound that combines a quinoline ring with a chloropyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Chloropyrimidin-4-yl)oxyquinoline typically involves the reaction of 6-chloropyrimidine with 8-hydroxyquinoline. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
8-(6-Chloropyrimidin-4-yl)oxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like DMF or toluene
Major Products Formed
Nucleophilic Substitution: Amino or thio-substituted derivatives.
Oxidation: Quinoline N-oxide.
Reduction: Dihydroquinoline derivatives.
Coupling Reactions: Biaryl derivatives
科学研究应用
8-(6-Chloropyrimidin-4-yl)oxyquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes and receptors, including kinases and G-protein-coupled receptors.
Biological Research: The compound is used in studying cellular pathways and mechanisms, particularly in cancer research and neurobiology.
Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds .
作用机制
The mechanism of action of 8-(6-Chloropyrimidin-4-yl)oxyquinoline varies depending on its application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit kinase activity by occupying the ATP-binding site, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with antiseptic and disinfectant properties.
6-Chloropyrimidine: A precursor used in the synthesis of various heterocyclic compounds.
Quinoline Derivatives: Compounds with diverse biological activities, including antimalarial and anticancer properties
Uniqueness
8-(6-Chloropyrimidin-4-yl)oxyquinoline is unique due to its combined structural features of quinoline and chloropyrimidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and materials science .
属性
分子式 |
C13H8ClN3O |
|---|---|
分子量 |
257.67 g/mol |
IUPAC 名称 |
8-(6-chloropyrimidin-4-yl)oxyquinoline |
InChI |
InChI=1S/C13H8ClN3O/c14-11-7-12(17-8-16-11)18-10-5-1-3-9-4-2-6-15-13(9)10/h1-8H |
InChI 键 |
JZDRSPLWHABZOI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OC3=CC(=NC=N3)Cl)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


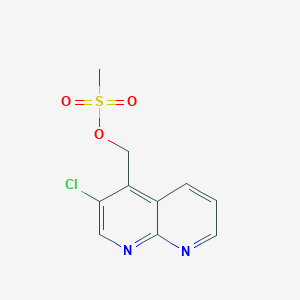
![3-[(Cyclopropylmethyl)oxy]-6-methyl-2-pyridinecarboxylic acid](/img/structure/B13885800.png)
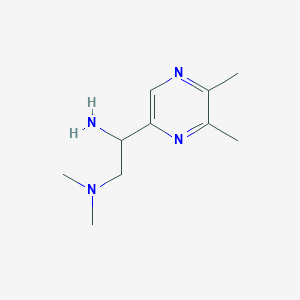
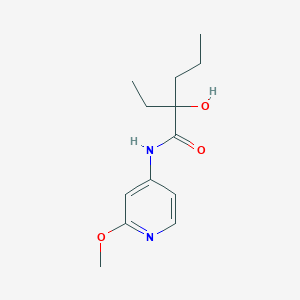
![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885830.png)
![4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)


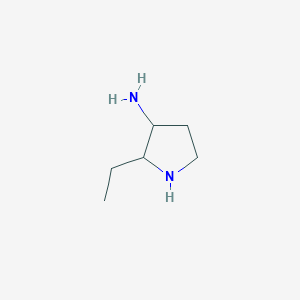
![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)
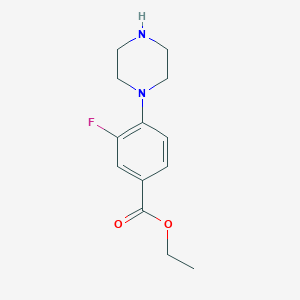

![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
